4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide
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Overview
Description
4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide is a complex organic compound with the molecular formula C27H20Br2N2O2 . This compound is characterized by the presence of multiple bromine atoms and methoxy groups, making it a unique molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide typically involves multiple steps. One common method includes the bromination of benzoyl compounds followed by amide formation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]phenoxy]phenyl]benzamide
- 4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide
- 4-bromo-N-[(4-bromobenzoyl)amino]methylbenzamide
Uniqueness
4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide is unique due to its specific arrangement of bromine atoms and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Br2N2O4/c1-35-25-15-19(7-13-23(25)31-27(33)17-3-9-21(29)10-4-17)20-8-14-24(26(16-20)36-2)32-28(34)18-5-11-22(30)12-6-18/h3-16H,1-2H3,(H,31,33)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLPKQYUURKSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)OC)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Br2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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